molecular formula C14H20O5 B1594082 Ethyl 3-(3,4,5-trimethoxyphenyl)propionate CAS No. 70311-20-5

Ethyl 3-(3,4,5-trimethoxyphenyl)propionate

Cat. No.: B1594082
CAS No.: 70311-20-5
M. Wt: 268.3 g/mol
InChI Key: AYBWQZGGKFGQLB-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is an organic compound with the molecular formula C14H20O5 and a molecular weight of 268.31 g/mol . It is characterized by the presence of a trimethoxyphenyl group attached to a propionate ester. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is a compound that contains the trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The alteration of the TMP moiety has been determined by several investigations to decrease the biological activity of such analogs .

Biochemical Pathways

The TMP group affects various biochemical pathways. For instance, it inhibits tubulin, a globular protein that is the main constituent of the microtubules of living cells . It also inhibits Hsp90, a chaperone protein that assists other proteins to fold properly, stabilizes proteins against heat stress, and aids in protein degradation . Additionally, it inhibits TrxR, an enzyme that plays a role in cell growth and death .

Result of Action

The result of the action of this compound is diverse due to the TMP group’s wide range of targets. For example, it has shown notable anti-cancer effects . It also has potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Furthermore, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .

Biochemical Analysis

Biochemical Properties

Ethyl 3-(3,4,5-trimethoxyphenyl)propionate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit Taq polymerase and telomerase, which are crucial enzymes in DNA replication and maintenance . Additionally, it triggers caspase activation, which is involved in the process of apoptosis or programmed cell death . The compound also down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibits ERKs phosphorylation, which are essential components of cell signaling pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s inhibition of ERK2 and ERKs phosphorylation can lead to alterations in cell proliferation and differentiation . Furthermore, its role in caspase activation suggests that it can induce apoptosis in certain cell types, thereby affecting cell survival and turnover .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of Taq polymerase and telomerase occurs through direct binding interactions, which prevent these enzymes from carrying out their functions in DNA replication and maintenance . Additionally, the compound’s ability to trigger caspase activation and inhibit ERKs phosphorylation involves complex signaling pathways that ultimately lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and continuous induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to achieve noticeable biological activity . At excessively high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its metabolism within the body. The compound’s metabolism can lead to the production of metabolites that may have distinct biological activities . Additionally, its effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biological activity and the extent of its effects on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interactions with biomolecules and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(3,4,5-trimethoxyphenyl)propionate can be synthesized through several methods. One common synthetic route involves the esterification of 3-(3,4,5-trimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of esterification and purification apply. Large-scale production would involve optimizing reaction conditions to maximize yield and purity, followed by purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(3,4,5-trimethoxyphenyl)propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products:

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted aromatic compounds depending on the reagent used.

Comparison with Similar Compounds

  • Ethyl 3-(3,4-dimethoxyphenyl)propionate
  • Ethyl 3-(4-methoxyphenyl)propionate
  • Ethyl 3-(3,5-dimethoxyphenyl)propionate

These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in the substitution pattern on the aromatic ring.

Properties

IUPAC Name

ethyl 3-(3,4,5-trimethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O5/c1-5-19-13(15)7-6-10-8-11(16-2)14(18-4)12(9-10)17-3/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBWQZGGKFGQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220586
Record name Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70311-20-5
Record name Ethyl 3,4,5-trimethoxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70311-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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